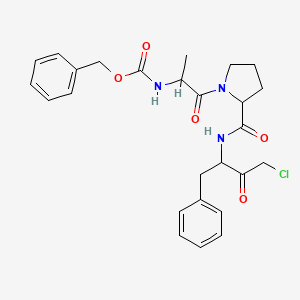

Cbz-DL-Ala-DL-Pro-DL-Phe-CH2Cl

Description

Historical Development and Significance of Peptide-Based Protease Inhibitors

The journey of peptide-based protease inhibitors has been marked by significant milestones, particularly in the fight against diseases like HIV/AIDS. The discovery of HIV protease as a key enzyme in the viral life cycle spurred the development of potent inhibitors. nih.gov Early research in the late 1980s and 1990s focused on understanding the structure and specificity of HIV protease, which was crucial for designing effective drugs. nih.gov The first protease inhibitor for HIV, saquinavir, was approved in 1995, heralding a new era in antiretroviral therapy. nih.govwikipedia.org These early inhibitors were often designed as peptidomimetics, mimicking the natural substrates of the protease. wikipedia.org

The significance of peptide-based inhibitors extends beyond virology. Naturally occurring peptide protease inhibitors are abundant in plants, where they serve in defense against pathogens and pests. nih.gov These plant-derived inhibitors are a diverse group of molecules with potential applications in drug discovery for a range of human diseases. nih.gov The evolution of techniques to create and screen vast libraries of cyclic peptides has further expanded the potential for discovering novel and highly specific protease inhibitors. pnas.orgpnas.org

Classification and Mechanism of Irreversible Protease Inhibitors

Protease inhibitors can be broadly classified as reversible or irreversible. bitesizebio.com Reversible inhibitors bind to the enzyme through non-covalent interactions and can be displaced, while irreversible inhibitors form a permanent, covalent bond with the enzyme, leading to its inactivation. labome.combitesizebio.com

Irreversible inhibitors are often referred to as inactivators. labome.com They function by covalently modifying the active site of their target protease. labome.com This class includes suicide inhibitors, which are substrate analogs that are chemically transformed by the enzyme's own catalytic mechanism into a reactive species that then covalently attaches to the enzyme. labome.com Serpins are a notable example of suicide inhibitors that play a role in processes like blood coagulation. labome.com

The mechanism of irreversible inhibition typically involves the formation of a covalent bond between the inhibitor and a key amino acid residue in the protease's active site. researchgate.net This permanently blocks the enzyme's ability to bind and cleave its natural substrate.

Role of the Chloromethyl Ketone Moiety as a Covalent Warhead

The chloromethyl ketone (CMK) group is a key feature of a class of irreversible protease inhibitors. This functional group acts as a "warhead," a reactive component responsible for the covalent modification of the target enzyme. biorxiv.orgbiorxiv.org The electrophilic nature of the carbon atom adjacent to the chlorine and the ketone group makes it susceptible to nucleophilic attack by amino acid residues in the protease's active site. frontiersin.org

In serine proteases, the chloromethyl ketone warhead typically alkylates the active site histidine residue of the catalytic triad. biocompare.com This covalent bond formation effectively and irreversibly neutralizes the enzyme's catalytic machinery. frontiersin.org The specificity of the inhibition is largely determined by the peptide portion of the inhibitor, which directs it to the active site of the target protease. nih.govportlandpress.com Recent research has highlighted the potential of chloromethyl ketone scaffolds as novel antibacterial agents, demonstrating their effectiveness as a warhead in covalent antibiotic design. biorxiv.orgbiorxiv.orgresearchgate.net

Overview of Tripeptide Chloromethyl Ketones in Biochemical Research (e.g., Cbz-DL-Ala-DL-Pro-DL-Phe-CH2Cl)

Tripeptide chloromethyl ketones are a significant subclass of peptide inhibitors that have been extensively used in biochemical research. The peptide sequence of these inhibitors plays a crucial role in their specificity and potency. For instance, studies on the inhibition of subtilisin BPN' have shown that tripeptide and tetrapeptide chloromethyl ketones are significantly more potent than their dipeptide or single amino acid counterparts. nih.gov This increased reactivity is attributed to the ability of longer peptides to form more extensive interactions, such as hydrogen bonds, with the enzyme. nih.gov

The specific amino acid sequence of a tripeptide chloromethyl ketone dictates its target enzyme. For example, Ala-Phe-Lys-CH2Cl has been shown to inactivate plasma kallikrein but not thrombin, demonstrating the potential for developing highly selective inhibitors. portlandpress.comcore.ac.uk Similarly, arginine-containing peptide chloromethyl ketones have been synthesized and evaluated as inhibitors for thrombin and other blood coagulation enzymes. tandfonline.com

This compound is a synthetic tripeptide derivative that incorporates a carbobenzyloxy (Cbz) protecting group and a chloromethyl ketone warhead. smolecule.com The Cbz group enhances the compound's stability and solubility. smolecule.com The peptide sequence—Alanine, Proline, and Phenylalanine—allows for specific interactions with the target enzyme's active site. smolecule.com The chloromethyl ketone at the C-terminus provides the reactive moiety for irreversible covalent modification. smolecule.com Such compounds are valuable tools for studying enzyme mechanisms and have potential as lead compounds in drug development. smolecule.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C26H30ClN3O5 |

|---|---|

Molecular Weight |

500.0 g/mol |

IUPAC Name |

benzyl N-[1-[2-[(4-chloro-3-oxo-1-phenylbutan-2-yl)carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]carbamate |

InChI |

InChI=1S/C26H30ClN3O5/c1-18(28-26(34)35-17-20-11-6-3-7-12-20)25(33)30-14-8-13-22(30)24(32)29-21(23(31)16-27)15-19-9-4-2-5-10-19/h2-7,9-12,18,21-22H,8,13-17H2,1H3,(H,28,34)(H,29,32) |

InChI Key |

CSTMIHZYNKMFSL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)CCl)NC(=O)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for Cbz Dl Ala Dl Pro Dl Phe Ch2cl and Analogues

Classical Solution-Phase Synthesis Strategies for Peptide Chloromethyl Ketones

The traditional approach to synthesizing peptide chloromethyl ketones like Cbz-DL-Ala-DL-Pro-DL-Phe-CH2Cl is through liquid-phase peptide synthesis (LPPS). bachem.com This method involves the stepwise coupling of amino acids in a solution, allowing for the isolation and purification of intermediates at each stage. bachem.com

Amino Acid Activation and Coupling Procedures

The initial step in the synthesis involves the protection of the N-terminus of the amino acids, in this case, using the carbobenzyloxy (Cbz) group. smolecule.com This protecting group is crucial for preventing undesirable side reactions during the peptide bond formation. smolecule.com The peptide chain is then elongated by coupling the protected amino acids using standard peptide coupling reagents. smolecule.com Commonly used reagents include 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) in conjunction with hydroxybenzotriazole (B1436442) (HOBt) to facilitate the formation of the amide bonds. smolecule.com Other coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) with HOBt, O-benzotriazol-1-yl-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU), and (1-cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholinomethylene) methanaminium hexa-fluorophosphate (COMU) are also employed. google.cominternationaljournalcorner.comnih.gov The choice of coupling reagent and reaction conditions is critical to ensure high yields and minimize racemization. bachem.comgoogle.com

Table 1: Common Coupling Reagents in Solution-Phase Peptide Synthesis

| Coupling Reagent | Additive | Base | Notes |

| EDC | HOBt | - | Widely used for forming peptide bonds. smolecule.com |

| DCC | HOBt | - | Another common coupling agent. google.com |

| HBTU | - | DIEA | Effective for coupling amino acid t-butyl esters. google.com |

| COMU | - | 2,6-lutidine | Used for peptide synthesis in aqueous media. nih.gov |

Introduction of the Chloromethyl Ketone Functionality via Diazomethane (B1218177) and Hydrogen Chloride

The most prevalent method for introducing the chloromethyl ketone group involves a two-step process starting from an N-protected amino acid or peptide. acs.orgthieme-connect.de First, the carboxylic acid is activated, often as a mixed anhydride, and then treated with an excess of diazomethane to form a diazomethyl ketone intermediate. acs.orgthieme-connect.de

Caution: Diazomethane is a highly toxic and explosive gas, requiring specialized equipment and stringent safety precautions for its handling. acs.orgthieme-connect.de

The resulting diazomethyl ketone is then treated with anhydrous hydrogen chloride (HCl) gas or a solution of HCl in an inert solvent like dioxane or diethyl ether. acs.orgthieme-connect.de This reaction proceeds with the evolution of nitrogen gas to yield the final α-chloromethyl ketone. thieme-connect.de This method has been shown to be effective for a variety of N-protected amino acids and peptides, generally with good yields and without significant loss of optical purity. acs.org

Solid-Phase Peptide Synthesis (SPPS) Approaches for Incorporating Halomethyl Ketone Building Blocks

Solid-phase peptide synthesis (SPPS) offers an alternative, often more streamlined, approach to peptide synthesis. bachem.com In SPPS, the peptide is assembled on an insoluble polymer support, which simplifies the purification process as excess reagents and byproducts can be removed by simple washing and filtration steps. bachem.compeptide.com

For the synthesis of peptide halomethyl ketones, a common strategy involves preparing the C-terminal amino acid halomethyl ketone building block first and then attaching it to the resin. rsc.orgmdpi.com For instance, an N-protected amino acid halomethyl ketone can be coupled to a suitable resin, such as a methylbenzhydrylamine (MBHA) resin. rsc.org Following this, the peptide chain is elongated using standard Fmoc- or Boc-based SPPS protocols. bachem.comrsc.org

A challenge in this approach is the potential for the ketone functionality to undergo side reactions. To circumvent this, the ketone can be temporarily protected, for example, as a dimethyl ketal, before being attached to the resin. mdpi.comnih.gov The protecting group is then removed during the final cleavage of the peptide from the resin. mdpi.com Inverse solid-phase peptide synthesis (ISPPS), where the peptide is synthesized from the N-terminus to the C-terminus, also presents a viable strategy for preparing C-terminally modified peptides, including chloromethyl ketones. google.comgoogle.com

Considerations for the Synthesis of DL-Amino Acid Containing Peptidomimetics

The synthesis of peptidomimetics containing a mix of D- and L-amino acids, such as this compound, introduces specific considerations. The use of DL-amino acids can enhance the proteolytic stability of the resulting peptide analog compared to its natural L-amino acid counterpart. researchgate.net

During the synthesis, it is crucial to control the stereochemistry at each coupling step to obtain the desired sequence of D- and L-isomers. The use of racemic mixtures of amino acids will result in a complex mixture of diastereomers, which can be challenging to separate. Therefore, the synthesis is typically performed using stereochemically pure D- and L-amino acid building blocks in the desired sequence. The coupling conditions must also be carefully chosen to minimize epimerization, which is the conversion of one stereoisomer to another. dur.ac.uk

Advanced Synthetic Techniques for Derivatization and Functionalization

The core structure of this compound can be further modified to create a library of analogs with potentially different biological activities.

N-Terminal Derivatization: The Cbz protecting group can be removed by catalytic hydrogenation, exposing the N-terminal amine for further functionalization. smolecule.com This allows for the introduction of various substituents to explore structure-activity relationships. Techniques like reductive amination using aldehydes or ketones can be employed for this purpose. nih.govdtu.dk

Modification of the Chloromethyl Ketone: The chlorine atom of the chloromethyl ketone is a reactive site that can undergo nucleophilic substitution reactions. smolecule.com This allows for the introduction of other functional groups, such as fluorine (to create fluoromethyl ketones, which are often more selective inhibitors), or for conjugation to other molecules. smolecule.commdpi.com

Backbone Modifications: The peptide backbone itself can be altered to create pseudopeptides with improved properties. nih.gov This can involve replacing amide bonds with other linkages to enhance stability against proteases. nih.gov

Advanced purification techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC), ion-exchange chromatography (IEC), and size-exclusion chromatography (SEC) are essential for isolating and purifying the final derivatized products. americanpeptidesociety.org

Molecular Mechanisms of Irreversible Protease Inhibition by Peptide Chloromethyl Ketones

Covalent Adduct Formation with Active Site Nucleophiles

The core mechanism of action for peptide chloromethyl ketones like Cbz-DL-Ala-DL-Pro-DL-Phe-CH2Cl is the irreversible alkylation of a nucleophilic amino acid residue in the protease's active site. medcraveonline.comnih.gov The chloromethyl ketone moiety is a weak electrophile that becomes highly reactive once positioned correctly within the catalytic center of the enzyme. scispace.com The specificity of the reaction is conferred by the peptide portion of the inhibitor, which mimics the enzyme's natural substrate, ensuring that the reactive group is delivered precisely to the active site. iaea.org This targeted reaction leads to the formation of a stable covalent adduct, rendering the enzyme inactive. wikipedia.org

In serine proteases, the catalytic activity relies on a "catalytic triad" typically composed of serine, histidine, and aspartate. patsnap.com While serine acts as the primary nucleophile in substrate hydrolysis, peptide chloromethyl ketones specifically target the histidine residue of this triad. medcraveonline.comnih.gov The inhibition process is a well-understood, two-step mechanism. medcraveonline.com First, the inhibitor binds reversibly to the enzyme's active site, with its peptide sequence fitting into the specificity pockets, similar to a true substrate. iaea.orggatech.edu This initial binding positions the chloromethyl ketone group in close proximity to the imidazole (B134444) side chain of the catalytic histidine. iaea.orggatech.edu

The correctly positioned histidine residue then acts as a nucleophile, attacking the carbon atom of the chloromethyl group. This results in the displacement of the chloride ion and the formation of a stable covalent bond, effectively alkylating the histidine. iaea.orgmedcraveonline.comgatech.edu Classic examples of this mechanism include the inhibition of chymotrypsin (B1334515) by N-tosyl-L-phenylalanine chloromethyl ketone (TPCK) and the inhibition of trypsin by N-tosyl-L-lysine chloromethyl ketone (TLCK), which both lead to the alkylation of a specific histidine in the respective active sites. medcraveonline.comnih.gov This alkylation prevents the histidine from performing its essential role in the catalytic cycle, which involves proton transfer and stabilization of charged intermediates, thereby causing irreversible inactivation of the enzyme. iaea.org

Cysteine proteases utilize a catalytic dyad, most commonly featuring a cysteine and a histidine residue. nih.govscispace.com The cysteine residue, in its highly nucleophilic thiolate anion form (S-), is the key player in catalysis. scispace.com Peptide chloromethyl ketones, including this compound, irreversibly inactivate these enzymes by alkylating this essential active site cysteine. medcraveonline.comnih.govnih.gov

Two primary mechanisms have been proposed for this reaction. medcraveonline.comscispace.com

Direct Displacement (SN2 Mechanism): The simplest mechanism involves a direct nucleophilic attack by the cysteine thiolate on the carbon of the chloromethyl ketone, displacing the chloride and forming a stable thioether linkage. medcraveonline.comscispace.com

Thiohemiketal Intermediate Formation: An alternative pathway involves the initial attack of the cysteine thiolate on the carbonyl carbon of the ketone, forming a tetrahedral intermediate known as a thiohemiketal. medcraveonline.comscispace.com This is followed by an intramolecular rearrangement where a three-membered sulfonium (B1226848) ring intermediate is formed, which then resolves into the final, stable thioether adduct. medcraveonline.comscispace.com

Regardless of the precise pathway, the end result is the formation of a covalent thioether bond between the inhibitor and the catalytic cysteine. medcraveonline.com This modification permanently blocks the cysteine's ability to participate in peptide bond hydrolysis, leading to the irreversible inactivation of the protease. nih.gov

Interactive Table: Covalent Inhibition Mechanisms

| Protease Class | Catalytic Nucleophile | Target Residue for Alkylation | Covalent Adduct Formed | Result |

| Serine Proteases | Serine | Histidine | Alkylated Imidazole Ring | Irreversible Inactivation |

| Cysteine Proteases | Cysteine | Cysteine | Thioether | Irreversible Inactivation |

Transition State Analog Formation and Stabilization

Peptide chloromethyl ketones are considered "affinity labels" or "active-site directed" inhibitors because they are designed to resemble the enzyme's natural substrate. iaea.orgnih.gov This structural mimicry is crucial for their mechanism of action. When the inhibitor binds to the active site, the initial interaction can lead to the formation of a tetrahedral intermediate that closely resembles the transition state of normal peptide bond hydrolysis. medcraveonline.comnih.gov

For serine proteases, the initial attack by the active site serine on the inhibitor's carbonyl group can form a hemiketal. medcraveonline.com Similarly, in cysteine proteases, the cysteine thiolate can attack the carbonyl to form a thiohemiketal. medcraveonline.comscispace.com This structure mimics the unstable, high-energy transition state that an actual substrate passes through during catalysis. However, because the inhibitor is not a true substrate, this tetrahedral intermediate becomes trapped. The subsequent alkylation of the nearby histidine (in serine proteases) or the rearrangement to a thioether (in cysteine proteases) further stabilizes this enzyme-inhibitor complex, effectively locking the enzyme in an inactive state. medcraveonline.comnih.gov These inhibitors are thus powerful tools because they exploit the enzyme's own catalytic mechanism to create a stable, dead-end complex. nih.gov

Kinetic Analysis of Irreversible Enzyme Inactivation

The inactivation of an enzyme by an irreversible inhibitor like this compound is not an instantaneous event but a time-dependent process. wikipedia.org The kinetics are typically described by a two-step model:

E + I ⇌ EI → EI *

Where:

E is the free enzyme.

I is the free inhibitor.

EI is the initial, reversible non-covalent enzyme-inhibitor complex.

EI * is the final, covalently modified, and irreversibly inactivated enzyme.

This process is characterized by several key kinetic parameters that are used to quantify the inhibitor's potency and efficiency. basicmedicalkey.comacs.org

Interactive Table: Key Kinetic Parameters for Irreversible Inhibition

| Parameter | Symbol | Definition | Significance |

| Inactivation Constant | KI | The dissociation constant for the initial reversible binding step (EI complex). It is the concentration of inhibitor that gives half the maximal rate of inactivation. acs.org | Measures the initial affinity of the inhibitor for the enzyme. A lower KI indicates tighter initial binding. |

| Rate of Inactivation | kinact | The first-order rate constant for the conversion of the reversible EI complex to the irreversible EI* complex. acs.org | Represents the maximum rate of inactivation when the enzyme is saturated with the inhibitor. |

| Second-Order Rate Constant | kinact/KI | An apparent second-order rate constant that describes the overall efficiency of the inhibitor at concentrations well below KI. basicmedicalkey.comacs.org | The primary metric for comparing the potency of different irreversible inhibitors, as it accounts for both initial binding affinity and the rate of covalent bond formation. |

| Observed Rate of Inactivation | kobs | The pseudo-first-order rate of inactivation observed at a specific inhibitor concentration [I]. wikipedia.org | This value is experimentally determined by measuring the decline in enzyme activity over time and is dependent on the inhibitor concentration. |

Conformational Rearrangements within Enzyme Active Sites Upon Inhibitor Binding

The binding of an inhibitor to a protease active site is often not a simple lock-and-key event but can induce significant conformational changes in the enzyme. embopress.orgnih.gov Many proteases exhibit flexibility and can exist in different conformational states, such as an "open" and a "closed" form. nih.govarxiv.org The binding of a substrate or a potent inhibitor can trigger a transition from the open to the closed conformation, a process known as induced fit. nih.govarxiv.org

This induced-fit mechanism is highly relevant for inhibitors like this compound. The initial binding of the inhibitor to a semi-open conformation of the enzyme can induce a structural rearrangement that closes the active site around the inhibitor. arxiv.org This sequestration not only enhances the binding affinity but also optimally positions the inhibitor's reactive chloromethyl ketone group relative to the catalytic nucleophile (histidine or cysteine), facilitating the subsequent covalent reaction. nih.gov

Once the covalent bond is formed, the enzyme-inhibitor adduct is trapped in this closed, inactive conformation. The presence of the bulky inhibitor covalently linked within the active site can distort its precise geometry, preventing it from reopening or returning to its catalytically competent state. embopress.org These conformational changes are a critical aspect of the inhibitory mechanism, ensuring that the inactivation is stable and long-lasting. patsnap.com

Enzymatic Specificity and Target Profiling of Peptide Chloromethyl Ketones

Specificity Towards Serine Proteases

Serine proteases are a large family of enzymes characterized by a highly reactive serine residue in their active site. They are involved in a wide range of physiological processes, including digestion, blood coagulation, and immunity.

Elastases: Human Neutrophil Elastase (HNE)

Human Neutrophil Elastase (HNE) is a serine protease stored in the azurophilic granules of neutrophils. thieme-connect.denih.gov It plays a crucial role in the host's defense against pathogens by degrading microbial proteins. However, unregulated HNE activity can lead to tissue damage and is implicated in inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis. thieme-connect.de

Currently, there is no specific research data available detailing the inhibitory activity of Cbz-DL-Ala-DL-Pro-DL-Phe-CH2Cl towards Human Neutrophil Elastase. The specificity of HNE is primarily directed towards substrates with small, hydrophobic amino acid residues, such as valine or alanine, at the P1 position. While the phenylalanine residue in the P1 position of this compound is hydrophobic, further experimental validation is required to determine its inhibitory potential against HNE.

Kallikreins: Human Plasma Kallikrein

Human Plasma Kallikrein is a serine protease that circulates in the plasma as an inactive zymogen, prekallikrein. nih.gov Upon activation, it plays a key role in the kinin-kallikrein system, which is involved in inflammation, blood pressure regulation, and coagulation. nih.gov Dysregulation of plasma kallikrein activity is associated with conditions like hereditary angioedema. nih.govnih.gov

Thrombin and Other Coagulation Cascade Enzymes

The coagulation cascade is a series of enzymatic reactions involving various serine proteases that culminate in the formation of a fibrin clot. nih.govnih.gov Thrombin is a key enzyme in this cascade, responsible for converting fibrinogen to fibrin. nih.gov

Specific inhibitory data for this compound against thrombin or other coagulation cascade enzymes is not present in the current body of scientific research. Thrombin exhibits a strong preference for substrates with arginine at the P1 position. The phenylalanine at the P1 position of this compound makes it an unlikely candidate for a highly specific thrombin inhibitor.

Chymotrypsin-like Enzymes: Chymases, Cathepsin G, Granzyme B

Chymotrypsin-like serine proteases are characterized by their preference for cleaving peptide bonds C-terminal to large hydrophobic amino acids, such as phenylalanine, tyrosine, and tryptophan. This family includes enzymes like chymases, cathepsin G, and granzyme B, which are involved in various physiological and pathological processes.

Chymases are primarily found in the secretory granules of mast cells and are involved in inflammation and tissue remodeling.

Cathepsin G is located in the azurophilic granules of neutrophils and participates in host defense and inflammation.

Granzyme B is a key component of the cytotoxic granules of natural killer cells and cytotoxic T lymphocytes, playing a critical role in inducing apoptosis in target cells. nih.govnih.gov

Although the P1 phenylalanine of this compound aligns with the substrate specificity of chymotrypsin-like enzymes, there is no direct experimental evidence to confirm its inhibitory activity against chymases, cathepsin G, or granzyme B.

Proteinase K and Related Subtilases

Proteinase K is a broad-spectrum serine protease belonging to the subtilase family. nih.gov It is known for its ability to digest a wide variety of proteins and is often used in molecular biology for nucleic acid purification. Subtilases are a family of serine proteases found in a variety of organisms, from bacteria to eukaryotes.

While no studies have directly examined the effect of this compound on Proteinase K, research on a structurally similar compound, methoxysuccinyl-Ala-Ala-Pro-Phe-chloromethyl ketone (MeOSuc-AAPF-CH2Cl) , has demonstrated potent inhibition of Proteinase K. nih.govresearchgate.net In one study, MeOSuc-AAPF-CH2Cl was found to be a significantly more effective inhibitor of Proteinase K than a related compound with valine at the P1 position (MeOSuc-AAPV-CH2Cl). nih.gov This suggests that the phenylalanine at the P1 position is well-accommodated in the S1 binding pocket of Proteinase K.

| Compound | P1 Residue | Inhibitory Activity against Proteinase K |

|---|---|---|

| MeOSuc-AAPF-CH2Cl | Phenylalanine | Potent Inhibitor |

| MeOSuc-AAPV-CH2Cl | Valine | Inhibitor |

These findings with a closely related compound suggest that this compound may also act as an inhibitor of Proteinase K and other subtilases that have a preference for large hydrophobic residues at the P1 position. However, this remains speculative without direct experimental confirmation.

Specificity Towards Cysteine Proteases: Papain-like Enzymes and Caspases

Cysteine proteases utilize a cysteine residue as the nucleophile in their active site for peptide bond hydrolysis. This class of enzymes includes the papain-like enzymes and caspases, which are involved in diverse cellular processes.

Papain-like Enzymes

Papain-like cysteine proteases are a large family of enzymes involved in various processes, including protein degradation and processing. Papain, the archetypal member of this family, is a plant-derived protease.

There is no specific information available regarding the inhibitory effects of this compound on papain-like enzymes. The substrate specificity of papain itself is relatively broad, but it often prefers bulky hydrophobic or aromatic residues at the P2 position. The proline at the P2 position of this compound may influence its interaction with the active site of these enzymes.

Caspases

Caspases are a family of cysteine proteases that play essential roles in apoptosis (programmed cell death) and inflammation. nih.gov They have a highly specific requirement for an aspartic acid residue at the P1 position of their substrates.

Given the stringent specificity of caspases for aspartic acid at the P1 position, it is highly unlikely that this compound, which has a phenylalanine at this position, would exhibit any significant inhibitory activity towards this class of enzymes.

Applications As Biochemical Tools and Probes in Protease Research

Activity-Based Proteomic Profiling (ABPP) Utilizing Chloromethyl Ketones as Probes

Activity-Based Proteomic Profiling (ABPP) is a powerful chemical proteomic strategy used to characterize the functional state of enzymes directly within complex biological systems. nih.govnih.gov This technique utilizes active site-directed covalent probes to label and identify active enzymes in a proteome. Cbz-DL-Ala-DL-Pro-DL-Phe-CH2Cl is structurally suited to function as such a probe.

In a typical ABPP workflow, the chloromethyl ketone group on this compound acts as the reactive "warhead," while the peptide portion provides binding specificity. The probe works by covalently binding to an active site nucleophile (such as a histidine or cysteine residue) in the target protease. This labeling event is activity-dependent, meaning the probe only modifies catalytically active enzymes. To facilitate detection, the probe can be synthesized with a reporter tag, such as a fluorophore or a biotin handle, often attached to the N-terminus (in place of the Cbz group).

ABPP Experimental Workflow:

Labeling: The probe is introduced to a complex biological sample (e.g., cell lysate, tissue homogenate).

Target Identification: The probe-labeled enzymes are then detected and identified. If a biotin tag is used, the labeled proteins can be enriched using avidin affinity chromatography.

Analysis: The enriched proteins are subsequently identified and quantified using mass spectrometry-based proteomic techniques. nih.gov

This approach allows researchers to globally profile the activity of specific proteases, providing insights that are not attainable through traditional expression-based profiling methods. nih.gov

Investigation of Protease Function in Complex Biological Systems

The coagulation and fibrinolysis cascades are complex biological systems tightly regulated by a series of zymogen-to-protease activations. Peptidyl chloromethyl ketones are valuable reagents for distinguishing between the inactive zymogen and the active enzyme form within these pathways. promega.com this compound, by its nature as an activity-dependent inhibitor, would only be incorporated into the active proteases it targets within these cascades. promega.com

Researchers can use such inhibitors to evaluate the potential for active site expression in zymogens under various conditions. For instance, studies have used a variety of labeled peptidyl chloromethyl ketones to probe coagulation and fibrinolytic proteins, demonstrating that these inhibitors efficiently modify the active proteases with no modification of the zymogen species observed. promega.com This specificity is crucial for accurately assessing the levels of active enzyme in a mixture containing both forms.

Apoptosis, or programmed cell death, is executed by a family of cysteine proteases known as caspases. However, other proteases, including certain serine proteases, are also involved. tandfonline.com Peptidyl chloromethyl ketones and their fluoromethyl ketone counterparts are widely used as inhibitors to probe the roles of specific proteases in apoptosis. tandfonline.comnih.gov For example, the well-known pan-caspase inhibitor Z-VAD-FMK utilizes a reactive fluoromethyl ketone to irreversibly bind to the catalytic site of caspases, thereby inhibiting the induction of apoptosis. promega.com

While the Ala-Pro-Phe sequence of this compound is not a typical caspase recognition motif, it could be used to investigate the role of other proteases, such as chymotrypsin-like serine proteases, in apoptotic pathways. Early studies demonstrated that inhibitors like N-tosyl-L-phenylalanine chloromethyl ketone (TPCK), which targets chymotrypsin-like enzymes, can prevent DNA fragmentation in certain models of apoptosis. tandfonline.com By selectively inhibiting a non-caspase protease, a tool like this compound can help researchers dissect the complex proteolytic cascades that regulate cell death.

| Inhibitor Type | Target Protease Class | Role in Apoptosis Research |

| Ac-YVAD-CMK | Caspase-1-like | Inhibition reduces apoptosis and inflammation in cerebral ischemia models. nih.govjneurosci.org |

| Z-VAD-FMK | Pan-Caspase | Broadly inhibits caspases to block apoptotic pathways for study. nih.govpromega.cominvivogen.comselleckchem.compromega.com |

| TPCK | Chymotrypsin-like Serine Proteases | Prevents DNA fragmentation, suggesting a role for these proteases in apoptosis. tandfonline.comnih.gov |

A significant application of peptidyl chloromethyl ketones is in the specific detection and isolation of active enzymes from complex mixtures. By modifying this compound to include a biotin tag, the compound can be transformed into a powerful affinity label. promega.com

In the technique known as "enzyme blotting," a protein mixture is separated by gel electrophoresis and transferred to a membrane. The membrane is then incubated with the biotinylated this compound. The probe will covalently bind only to the active target protease. The location of the active enzyme can then be visualized by probing the blot with avidin conjugated to a reporter enzyme (e.g., horseradish peroxidase). promega.com

Furthermore, this biotinylated probe can be used to selectively deplete an active protease from a solution. After incubation of the probe with a zymogen-enzyme mixture, avidin-conjugated beads can be used to pull down the biotin-labeled active enzyme, leaving the unreacted zymogen in the solution. promega.com This method is invaluable for functional studies where the activity of a single protease needs to be removed to understand its role.

Mapping Enzyme Active Sites and Substrate Specificity

The irreversible nature of the inhibition by this compound makes it an excellent tool for mapping the active sites and substrate specificity of proteases. The peptide sequence Ala-Pro-Phe is designed to fit into the substrate-binding pockets (subsites) of a target protease. The phenylalanine residue at the P1 position (the residue immediately preceding the cleavage site in a substrate) is strongly preferred by chymotrypsin-like serine proteases. The proline and alanine at the P2 and P3 positions, respectively, further define the specificity by interacting with the S2 and S3 subsites of the enzyme.

By successfully inhibiting a protease, this compound confirms that the enzyme's active site can accommodate this specific tripeptide sequence. Research on analogous compounds demonstrates the high degree of specificity this approach provides. For example, a study on the inhibitor MeOSuc-Ala-Ala-Pro-Phe-CH2Cl found it to be a potent inhibitor of proteinase K. medchemexpress.com In contrast, an analog with a rearranged sequence, MeOSuc-Ala-Pro-Ala-Phe-CH2Cl, provided no inhibition, highlighting that the precise P2 and P3 residues are critical for binding to the enzyme's active site. medchemexpress.com This "all or nothing" inhibition provides a clear readout for mapping the structural requirements of the enzyme's substrate-binding cleft.

| Inhibitor Peptide Sequence | Target Enzyme Example | Inhibition Efficacy | Implication for Substrate Specificity |

| -Ala-Ala-Pro-Phe -CH2Cl | Proteinase K | High | Demonstrates preference for Ala at P3, Ala at P2, and Phe at P1. medchemexpress.com |

| -Ala-Pro-Ala-Phe -CH2Cl | Proteinase K | None | Shows that the S2 and S3 subsites do not tolerate Pro and Ala in those positions, respectively. medchemexpress.com |

Understanding Cellular Processes Modulated by Proteolytic Activity

By serving as a selective inhibitor, this compound can be used to elucidate the role of specific proteases in broader cellular processes. When a protease is inhibited, the downstream consequences can be observed, linking the enzyme's activity to a particular cellular function or pathway.

Computational and Structural Biology Insights into Inhibitor Enzyme Interactions

Molecular Docking and Molecular Dynamics Simulations of Complex Formation

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between an inhibitor and its target enzyme. For a compound like Cbz-DL-Ala-DL-Pro-DL-Phe-CH2Cl, these methods would provide critical insights into its binding affinity and the stability of the enzyme-inhibitor complex.

Molecular Docking would be the initial step to predict the most likely binding pose of this compound within the active site of a target protease. The peptide backbone (Ala-Pro-Phe) is designed to mimic the natural substrate of the enzyme, allowing it to fit into the substrate-binding pockets (S1, S2, S3, etc.). The phenylalanine residue, for instance, would likely occupy the S1 pocket, which is typically a hydrophobic pocket in many proteases. Docking algorithms would score various poses based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces.

Molecular Dynamics (MD) Simulations would then be employed to refine the docked pose and to study the dynamic behavior of the enzyme-inhibitor complex over time. An MD simulation would reveal the stability of the initial interactions and could highlight conformational changes in both the inhibitor and the enzyme upon binding. A key event to monitor would be the covalent bond formation between the chloromethyl ketone warhead and a nucleophilic residue in the enzyme's active site, typically a histidine or serine.

| Simulation Parameter | Typical Value/Condition | Purpose |

| Force Field | AMBER, CHARMM, GROMOS | Describes the potential energy of the system's particles. |

| Solvent Model | TIP3P, SPC/E (explicit water) | Simulates the aqueous environment of biological systems. |

| Simulation Time | 100-500 nanoseconds (ns) | Allows for the observation of significant conformational changes and binding events. |

| Temperature & Pressure | 300 K, 1 atm (NPT ensemble) | Simulates physiological conditions. |

| Analysis Metrics | Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Hydrogen Bond Analysis | To assess the stability of the complex, flexibility of residues, and key intermolecular interactions. |

These simulations would provide a detailed atomistic view of how this compound recognizes and irreversibly inhibits its target protease.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For a class of inhibitors including this compound, QSAR would be instrumental in optimizing its structure for improved potency and selectivity.

A QSAR study would involve synthesizing and testing a library of analogs of this compound with variations in the peptide sequence (e.g., substituting alanine, proline, or phenylalanine with other amino acids) or modifications to the Cbz protecting group. The inhibitory activity of each compound would be determined experimentally.

Then, various molecular descriptors for each compound would be calculated, such as:

Electronic properties: Partial charges, dipole moment.

Steric properties: Molecular weight, volume, surface area.

Hydrophobic properties: LogP.

Topological indices: Connectivity indices.

Statistical methods like multiple linear regression (MLR) or partial least squares (PLS) would be used to build a QSAR model that correlates these descriptors with the observed biological activity. The resulting equation would help in predicting the activity of new, unsynthesized compounds, thereby guiding the design of more effective inhibitors.

Computational Alanine Scanning and Free Energy Perturbation Studies

Computational Alanine Scanning is a technique used to identify key amino acid residues in the inhibitor that are critical for binding to the target enzyme. In the context of this compound, each of the amino acid residues (Ala, Pro, Phe) would be computationally mutated to alanine, one at a time. The change in binding free energy (ΔΔG) resulting from each mutation would then be calculated. A large positive ΔΔG value upon mutation would indicate that the original residue plays a crucial role in the binding interaction.

Free Energy Perturbation (FEP) is a more rigorous computational method for calculating the relative binding free energies of two similar ligands. FEP simulations could be used to precisely predict the effect of small chemical modifications to this compound on its binding affinity. For example, FEP could be used to compare the binding of this compound with an analog where phenylalanine is replaced by tyrosine. The simulation involves gradually "transforming" one molecule into the other while calculating the free energy change of the process in both the solvated state and when bound to the enzyme. The difference in these free energy changes gives the relative binding free energy.

| Technique | Information Gained | Application in Inhibitor Design |

| Computational Alanine Scanning | Identifies "hotspot" residues critical for binding. | Guides which residues of the peptide inhibitor are essential and should not be modified. |

| Free Energy Perturbation | Calculates precise relative binding affinities. | Allows for the accurate prediction of potency changes resulting from specific chemical modifications. |

X-ray Crystallography and NMR Spectroscopy of Enzyme-Inhibitor Covalent Adducts

Experimental structural biology techniques are essential to validate and complement computational predictions.

X-ray Crystallography would provide a high-resolution, three-dimensional structure of the this compound covalently bound to its target protease. To achieve this, the enzyme would be co-crystallized with the inhibitor. The resulting crystal structure would definitively show the binding mode of the inhibitor in the active site, the specific atom-to-atom contacts, and the conformational changes in the enzyme upon inhibition. Crucially, it would confirm the covalent linkage between the inhibitor's chloromethyl ketone group and the active site nucleophile.

NMR Spectroscopy , particularly solution-state NMR, can also provide valuable information about the enzyme-inhibitor complex. Techniques like transferred Nuclear Overhauser Effect Spectroscopy (trNOESY) can be used to determine the conformation of the bound inhibitor. Furthermore, Heteronuclear Single Quantum Coherence (HSQC) experiments on an isotopically labeled (e.g., ¹⁵N or ¹³C) enzyme can monitor chemical shift perturbations in the protein upon inhibitor binding, identifying the residues involved in the interaction. NMR is also a powerful tool to confirm the formation of the covalent adduct in solution.

| Technique | Key Findings for this compound |

| X-ray Crystallography | - Precise 3D structure of the covalent complex.- Identification of all hydrogen bonds and hydrophobic interactions.- Visualization of the covalent bond between the inhibitor and the active site residue. |

| NMR Spectroscopy | - Conformation of the inhibitor when bound to the enzyme in solution.- Identification of enzyme residues at the binding interface.- Confirmation of covalent adduct formation. |

Application of Machine Learning Techniques in Peptide Inhibitor Design

Machine learning (ML) is increasingly being applied to accelerate the drug discovery process. In the context of designing peptide inhibitors like this compound, ML models can be trained on large datasets of known peptide inhibitors and their activities.

These models, which can range from simple regression models to complex deep neural networks, can learn the complex relationships between peptide sequence, structure, and inhibitory potency. Once trained, these models can be used to:

Predict the activity of virtual peptide libraries: This allows for the rapid screening of vast numbers of potential inhibitors without the need for synthesis and experimental testing.

Generate novel peptide sequences with desired properties: Generative ML models can design entirely new peptide sequences that are predicted to be potent inhibitors.

Optimize existing inhibitors: ML models can suggest modifications to a known inhibitor like this compound to improve its activity, selectivity, or pharmacokinetic properties.

The application of these diverse computational and structural biology techniques provides a comprehensive understanding of the interactions between a peptide inhibitor and its target enzyme, guiding the rational design of more effective therapeutic agents.

Advanced Research Directions and Future Perspectives for Peptide Chloromethyl Ketones

Development of Next-Generation Peptide Chloromethyl Ketone Analogues with Enhanced Selectivity and Potency

The foundation of developing next-generation peptide chloromethyl ketones lies in optimizing the peptide sequence for enhanced interaction with the target enzyme. Synthetic procedures for preparing peptides of arginine chloromethyl ketone, for example, have been developed to create affinity labels that correspond to the C-terminus of bradykinin, a physiological cleavage site of kallikrein. nih.govacs.orgacs.org This targeted approach has yielded highly effective and selective inhibitors for human plasma kallikrein. nih.govacs.orgacs.org For instance, Pro-Phe-ArgCH2Cl has demonstrated potent inactivation of plasma kallikrein at nanomolar concentrations, while exhibiting significantly less activity against other trypsin-like proteases. nih.govacs.org

The potency and selectivity of peptide chloromethyl ketones are intrinsically linked to the amino acid sequence. By systematically modifying the peptide chain, researchers can fine-tune the inhibitor's affinity for the active site of a specific protease. For example, studies on inhibitors for human spleen fibrinolytic proteinase (SFP) and human leukocyte elastase (LE) revealed that peptide chloromethyl ketones with a Valine residue at the C-terminus exhibited the most effective and specific inhibition. jst.go.jp

| Inhibitor Candidate | Target Enzyme | Key Residue for Selectivity | Reference |

| Pro-Phe-Arg-CH2Cl | Human Plasma Kallikrein | Arginine | nih.govacs.org |

| Boc-Ala-Tyr-Leu-Val-CH2Cl | Human Spleen Fibrinolytic Proteinase | Valine | jst.go.jp |

| Ala-Phe-Arg-CH2Cl | Human Plasma Kallikrein | Arginine | nih.gov |

These examples underscore the principle that rational design, based on the substrate specificity of the target protease, is a powerful strategy for developing next-generation inhibitors with superior potency and selectivity. Future efforts will likely focus on incorporating unnatural amino acids and peptidomimetics to further enhance these properties and improve pharmacokinetic profiles.

Exploration of Stereoisomeric Purity (L- vs. DL-Amino Acid) on Biological Activity

The stereochemistry of the amino acid residues within a peptide inhibitor plays a crucial role in its biological activity. While proteins in mammals are composed almost exclusively of L-amino acids, the strategic incorporation of D-amino acids into synthetic peptide inhibitors can offer significant advantages. jpt.combiopharmaspec.com Peptides containing D-amino acids often exhibit increased resistance to proteolytic degradation, which can enhance their stability and in vivo half-life. biopharmaspec.comfrontiersin.orgmdpi.com

Research has shown that the stereoisomeric configuration can dramatically impact inhibitory potency. In some cases, D-enantiomers of peptide inhibitors have been found to be unexpectedly more active than their L-counterparts. nih.govresearchgate.net For example, in studies of inhibitors for β-amyloid fibrillogenesis, D-enantiomers of peptides like KLVFFA were more potent at preventing the formation of β-sheet structures. nih.govresearchgate.net This unforeseen heterochiral stereoselectivity highlights the importance of exploring the full stereochemical landscape in inhibitor design. nih.gov

The use of DL-amino acid mixtures, as in Cbz-DL-Ala-DL-Pro-DL-Phe-CH2Cl , introduces a level of complexity. While potentially offering a broader range of conformations that could interact with a target, it can also lead to a mixture of active and inactive stereoisomers. The separation and individual testing of these diastereomers are essential to fully characterize their biological activity. Modern analytical techniques, such as chiral chromatography, are critical for assessing the stereoisomeric purity of synthetic peptides and understanding the structure-activity relationship of each isomer. biopharmaspec.com

| Peptide Stereochemistry | Key Advantage | Biological Implication | Reference |

| All L-amino acids | Mimics natural substrates | Potentially higher affinity but susceptible to proteolysis | jpt.com |

| Incorporation of D-amino acids | Increased proteolytic resistance | Enhanced stability and in vivo half-life | biopharmaspec.comfrontiersin.orgmdpi.com |

| DL-amino acid mixtures | Broader conformational sampling | Potential for novel interactions, but requires separation for full characterization | nih.gov |

Integration with Novel Delivery Systems for Targeted Cellular Studies

A significant challenge for peptide-based inhibitors is their delivery to the site of action within a cell or organism. To overcome limitations such as poor membrane permeability and systemic degradation, researchers are increasingly integrating these peptides with novel delivery systems. nih.gov Liposomes and nanoparticles have emerged as promising carriers for therapeutic peptides. nih.govacs.orgresearchgate.netslideshare.netbachem.com

Liposomes, which are spherical vesicles composed of a lipid bilayer, can encapsulate both hydrophilic and hydrophobic molecules, protecting them from degradation and facilitating their transport across cell membranes. nih.govslideshare.netfrontiersin.orgresearchgate.net Peptide-functionalized liposomes can be designed for targeted delivery to specific cell types by incorporating ligands that bind to cell-surface receptors. frontiersin.orgnih.gov This approach not only increases the local concentration of the inhibitor at the desired site but also reduces potential off-target effects. nih.gov

Similarly, nanoparticles functionalized with peptides have been extensively explored for targeted drug delivery in therapeutic applications. acs.orgbachem.comtandfonline.com These nanocarriers can be engineered to respond to specific stimuli in the microenvironment of diseased tissues, such as changes in pH, to trigger the release of their payload. researchgate.net The conjugation of peptides to the surface of nanoparticles can be achieved through various chemical strategies, allowing for precise control over the density and orientation of the targeting ligand. researchgate.net

| Delivery System | Mechanism of Action | Advantages for Peptide Inhibitors | Reference |

| Liposomes | Encapsulation within a lipid bilayer | Protection from degradation, improved solubility, potential for targeted delivery | nih.govslideshare.netfrontiersin.org |

| Nanoparticles | Encapsulation or surface conjugation | Controlled release, targeted delivery, enhanced bioavailability | acs.orgbachem.comtandfonline.com |

| Peptide-Drug Conjugates | Covalent attachment of the drug to a targeting peptide | Targeted delivery to specific tissues, reduced systemic toxicity | frontiersin.org |

High-Throughput Screening and Combinatorial Chemistry Approaches for New Inhibitor Discovery

The discovery of novel and highly specific peptide inhibitors has been revolutionized by high-throughput screening (HTS) and combinatorial chemistry. nih.govnih.govwikipedia.org Combinatorial chemistry allows for the rapid synthesis of large libraries of diverse molecules, which can then be screened for their ability to inhibit a target enzyme. nih.govwikipedia.orgpharmatutor.orgwustl.edu This approach significantly accelerates the identification of lead compounds compared to traditional, one-at-a-time synthesis. pharmatutor.org

HTS assays are designed to rapidly assess the activity of thousands of compounds in a miniaturized and automated format. nih.govnih.govacs.org For protease inhibitors, these assays often employ fluorescent or luminescent substrates that produce a signal upon cleavage by the enzyme. acs.org The reduction in signal in the presence of a compound from a combinatorial library indicates potential inhibitory activity.

These powerful technologies have been successfully applied to discover inhibitors for a wide range of proteases. nih.govacs.orgselleckchem.com The integration of combinatorial synthesis with HTS provides a systematic and efficient platform for exploring vast chemical space and identifying novel peptide chloromethyl ketones with desired inhibitory profiles.

| Discovery Approach | Principle | Key Advantage | Reference |

| Combinatorial Chemistry | Simultaneous synthesis of large libraries of compounds | Rapid generation of chemical diversity | nih.govwikipedia.orgpharmatutor.orgwustl.edu |

| High-Throughput Screening (HTS) | Automated testing of large numbers of compounds | Efficient identification of active compounds from libraries | nih.govnih.govacs.org |

Exploration of Interactions with Non-Protease Targets and Off-Target Effects in Research Contexts

While peptide chloromethyl ketones are primarily designed as protease inhibitors, it is crucial to investigate their potential interactions with non-protease targets to fully understand their biological effects and potential for off-target activity. creative-proteomics.com The high reactivity of the chloromethyl ketone warhead can, in some cases, lead to the alkylation of other nucleophilic residues in proteins besides the catalytic residues of the target protease. mdpi.com

Peptides themselves can exhibit high specificity and affinity for their targets, which generally leads to a favorable safety profile with low off-target effects. tandfonline.comnih.govtandfonline.com However, a comprehensive assessment of inhibitor selectivity is a critical component of preclinical development. This often involves screening the inhibitor against a panel of related and unrelated proteases and other enzymes to determine its specificity profile.

Understanding off-target effects is essential for interpreting experimental results accurately and for the development of safer therapeutic agents. creative-proteomics.com Peptidomics-based approaches, which involve the large-scale study of peptides, can be employed to identify unintended interactions between a drug and non-target proteins. creative-proteomics.com By elucidating these unforeseen interactions, researchers can refine the design of peptide inhibitors to enhance their therapeutic index and minimize adverse effects. tandfonline.com

| Research Consideration | Importance | Method of Investigation | Reference |

| Selectivity Profiling | To determine the specificity of the inhibitor for its intended target | Screening against a panel of proteases and other enzymes | tandfonline.comtandfonline.com |

| Off-Target Identification | To uncover unintended molecular interactions | Peptidomics, proteomics | creative-proteomics.com |

| Mechanism of Off-Target Effects | To understand the molecular basis of unintended activity | Structural biology, biochemical assays | mdpi.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.